3-(1H-Benzimidazol-2-YL)-1H-indazole
Overview
Description
3-(1H-Benzimidazol-2-YL)-1H-indazole is a heterocyclic compound that features both benzimidazole and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-YL)-1H-indazole typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-diaminobenzene with formic acid or formamide under acidic conditions to form benzimidazole, which is then further reacted with hydrazine derivatives to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-YL)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole or indazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
3-(1H-Benzimidazol-2-YL)-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.
Medicine: Explored for its anticancer, antimicrobial, and antiparasitic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby interfering with cell cycle progression. This inhibition can lead to the arrest of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler compound with similar biological activities but lacking the indazole moiety.
1H-Indazole: Another related compound that shares the indazole ring but lacks the benzimidazole structure.
Benzimidazole-2-thiol: Known for its antimicrobial and antioxidant properties.
Uniqueness
3-(1H-Benzimidazol-2-YL)-1H-indazole is unique due to the presence of both benzimidazole and indazole rings, which confer a combination of properties from both structures. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .
Biological Activity
3-(1H-Benzimidazol-2-YL)-1H-indazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H10N4
- CAS Number : 1097816-83-5
This compound features a benzimidazole moiety, which is known for its role in various bioactive compounds. The presence of the indazole ring further enhances its pharmacological potential.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing the benzimidazole nucleus, including this compound, have demonstrated notable antimicrobial properties. A study reported that derivatives of benzimidazole showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown inhibitory effects on protein kinases, which play a pivotal role in cell signaling pathways associated with cancer . This inhibition can lead to reduced tumor growth and metastasis.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various cellular receptors, modulating their activity. This interaction can lead to altered signaling pathways that are beneficial in treating diseases such as cancer and infections.
- Apoptotic Pathways : By influencing apoptotic pathways, this compound promotes cell death in malignant cells while sparing normal cells, which is a desirable trait in anticancer agents .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Antibacterial Activity : A series of experiments demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 25 to 62.5 µg/mL .
- Anticancer Research : In a study evaluating its effects on breast cancer cell lines, the compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation. The results suggest potential for further development into chemotherapeutic agents.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Significant | Yes |
Benzimidazole Derivative A | Moderate | Low | No |
Benzimidazole Derivative B | High | Moderate | Yes |
Properties
IUPAC Name |
2-(1H-indazol-3-yl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFRFMSUBOCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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